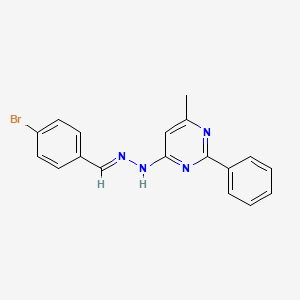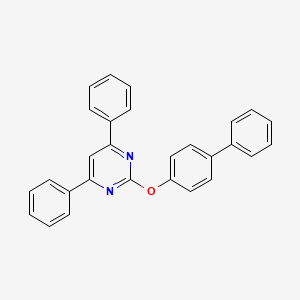
2-(4-biphenylyloxy)-4,6-diphenylpyrimidine
Übersicht
Beschreibung
2-(4-biphenylyloxy)-4,6-diphenylpyrimidine (abbreviated as PDP) is a small molecule that has been widely studied for its potential use in various scientific research applications. PDP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Wirkmechanismus
2-(4-biphenylyloxy)-4,6-diphenylpyrimidine exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. One of the enzymes that this compound targets is protein kinase C (PKC), which is involved in cell signaling and growth. By inhibiting PKC, this compound can prevent the growth and proliferation of cancer cells. This compound also targets beta-amyloid protein, which is a key factor in the development of Alzheimer's disease. By reducing beta-amyloid levels in the brain, this compound can improve cognitive function and slow the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and Alzheimer's disease properties, this compound has been found to have anti-inflammatory and anti-oxidant effects. This compound has also been found to improve insulin sensitivity and reduce blood glucose levels, making it a potential treatment for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-biphenylyloxy)-4,6-diphenylpyrimidine in lab experiments is its low toxicity and high solubility, which makes it easy to administer and study. However, one limitation of using this compound is its limited availability and high cost, which can make it difficult to conduct large-scale studies.
Zukünftige Richtungen
There are several future directions for research on 2-(4-biphenylyloxy)-4,6-diphenylpyrimidine. One area of research is in the development of this compound derivatives with improved efficacy and lower toxicity. Another area of research is in the identification of new targets for this compound, which could expand its potential uses in various scientific research applications. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a small molecule that has been widely studied for its potential use in various scientific research applications. This compound exhibits a range of biochemical and physiological effects, making it a promising candidate for further investigation. While there are limitations to its use in lab experiments, this compound has the potential to be a valuable tool in the development of new treatments for cancer, Alzheimer's disease, and other diseases.
Wissenschaftliche Forschungsanwendungen
2-(4-biphenylyloxy)-4,6-diphenylpyrimidine has been found to have potential use in various scientific research applications. One area of research is in the field of cancer therapy. This compound has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. Another area of research is in the field of Alzheimer's disease. This compound has been found to improve cognitive function and reduce amyloid-beta levels in the brain, which are key factors in the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
4,6-diphenyl-2-(4-phenylphenoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O/c1-4-10-21(11-5-1)22-16-18-25(19-17-22)31-28-29-26(23-12-6-2-7-13-23)20-27(30-28)24-14-8-3-9-15-24/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNLUQQRPUHSHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=NC(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-benzyl-3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3843681.png)

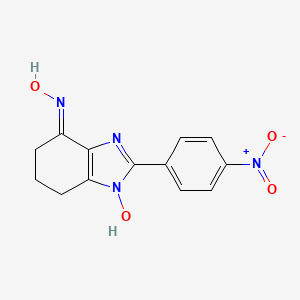
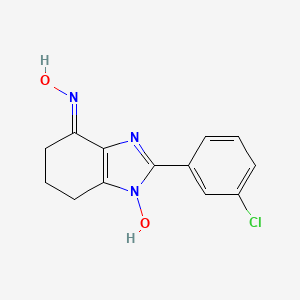
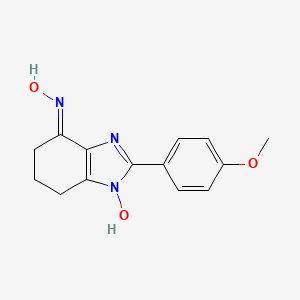
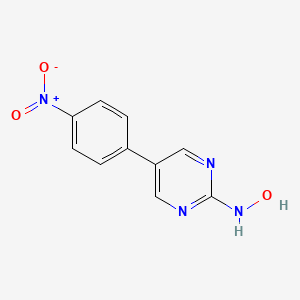
![4-bromobenzaldehyde [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B3843734.png)
![1-(4-iodophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B3843741.png)
![1-(4-nitrophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B3843772.png)


![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3843799.png)
